

A Technical Guide to the Spectroscopic Data of N-Boc-Tyramine

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Compound of Interest

Compound Name: **N-Boc-tyramine**

Cat. No.: **B140181**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-tyramine (**N-Boc-tyramine**), a critical intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a standardized experimental protocol for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of **N-Boc-tyramine** is confirmed through a combination of spectroscopic techniques. The data presented below has been compiled from various sources to provide a comprehensive reference.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent |
|----------------------|--------------|-------------|-----------------------------------|---------------------|
| 6.99 | d, J=8.4 Hz | 2H | Ar-H | CDCl ₃ |
| 6.72 | d, J=8.4 Hz | 2H | Ar-H | CDCl ₃ |
| 4.80 (br s) | br s | 1H | -OH | CDCl ₃ |
| 4.55 (br s) | br s | 1H | -NH | CDCl ₃ |
| 3.32 | q, J=6.8 Hz | 2H | -CH ₂ -NH- | CDCl ₃ |
| 2.71 | t, J=7.0 Hz | 2H | Ar-CH ₂ - | CDCl ₃ |
| 1.43 | s | 9H | -C(CH ₃) ₃ | CDCl ₃ |
| 9.19 | s | 1H | -OH | DMSO-d ₆ |
| 6.98 | d, J=8.3 Hz | 2H | Ar-H | DMSO-d ₆ |
| 6.78 (t, J=5.6 Hz) | t | 1H | -NH | DMSO-d ₆ |
| 6.64 | d, J=8.3 Hz | 2H | Ar-H | DMSO-d ₆ |
| 3.08-3.01 | m | 2H | -CH ₂ -NH- | DMSO-d ₆ |
| 2.56 | t, J=7.5 Hz | 2H | Ar-CH ₂ - | DMSO-d ₆ |
| 1.36 | s | 9H | -C(CH ₃) ₃ | DMSO-d ₆ |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment | Solvent |
|----------------------|-----------------------------------|---------------------|
| 156.0 | C=O (Boc) | CDCl ₃ |
| 154.5 | Ar-C-OH | CDCl ₃ |
| 130.4 | Ar-C (quaternary) | CDCl ₃ |
| 129.8 | Ar-CH | CDCl ₃ |
| 115.4 | Ar-CH | CDCl ₃ |
| 79.4 | -C(CH ₃) ₃ | CDCl ₃ |
| 42.1 | -CH ₂ -NH- | CDCl ₃ |
| 35.1 | Ar-CH ₂ - | CDCl ₃ |
| 28.4 | -C(CH ₃) ₃ | CDCl ₃ |
| 155.5 | C=O (Boc) | DMSO-d ₆ |
| 155.3 | Ar-C-OH | DMSO-d ₆ |
| 129.8 | Ar-C (quaternary) | DMSO-d ₆ |
| 129.4 | Ar-CH | DMSO-d ₆ |
| 115.0 | Ar-CH | DMSO-d ₆ |
| 77.3 | -C(CH ₃) ₃ | DMSO-d ₆ |
| 41.8 | -CH ₂ -NH- | DMSO-d ₆ |
| 34.2 | Ar-CH ₂ - | DMSO-d ₆ |
| 28.2 | -C(CH ₃) ₃ | DMSO-d ₆ |

The IR spectrum of **N-Boc-tyramine** reveals the presence of key functional groups.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-----------------------------|
| 3350-3200 (broad) | Strong | O-H stretch (phenolic) |
| 3340 (sharp) | Medium | N-H stretch (amide) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| 1685 | Strong | C=O stretch (Boc carbamate) |
| 1515 | Strong | N-H bend (amide II) |
| 1250, 1170 | Strong | C-O stretch (carbamate) |

Mass spectrometry confirms the molecular weight of **N-Boc-tyramine** and provides insight into its fragmentation patterns.

| m/z | Relative Intensity | Assignment |
|--------|--------------------|---|
| 237.14 | High | [M] ⁺ (Molecular Ion) |
| 181.12 | Moderate | [M - C ₄ H ₈] ⁺ (Loss of isobutylene) |
| 137.08 | High | [M - Boc] ⁺ (Loss of the Boc group) |
| 107.05 | High | [HO-C ₆ H ₄ -CH ₂] ⁺ (Benzyl cation) |

Experimental Protocol: Synthesis and Characterization of N-Boc-Tyramine

This section provides a detailed methodology for the synthesis and purification of **N-Boc-tyramine**.

Materials and Reagents:

- Tyramine

- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM)
- Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Silica Gel for column chromatography
- Hexane
- Ethyl Acetate

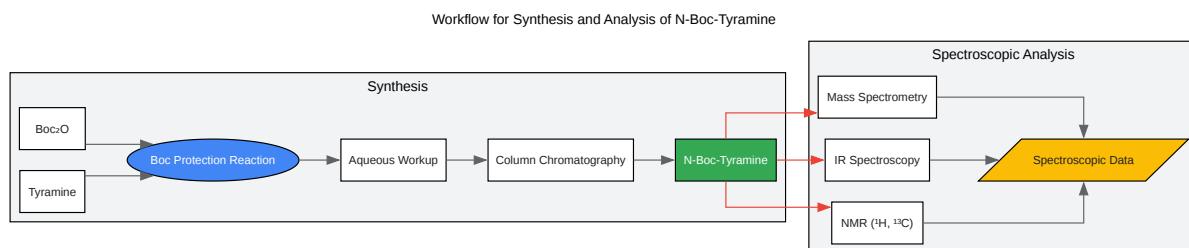
Procedure:

- Reaction Setup: In a round-bottom flask, dissolve tyramine (1.0 eq) in dichloromethane.
- Addition of Base: Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate to the reaction mixture and stir.
- Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the stirring mixture at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (tyramine) is consumed.
- Workup:
 - Quench the reaction with water.
 - Separate the organic layer.
 - Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter and concentrate the solution under reduced pressure to obtain the crude product.

- Purification: Purify the crude **N-Boc-tyramine** by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
- Characterization: Characterize the purified product by NMR, IR, and MS to confirm its identity and purity.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of **N-Boc-tyramine**.



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Caption: Synthesis and Spectroscopic Analysis Workflow.

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